Home > Products > Screening Compounds P62112 > (5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione -

(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Catalog Number: EVT-4767633
CAS Number:
Molecular Formula: C21H16ClN3O3
Molecular Weight: 393.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

Although the provided literature lacks a dedicated section on the molecular structure analysis of 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, molecular docking studies have been employed to investigate its binding affinity and interactions with the estrogen receptor beta (ERβ) []. This approach predicts the preferred orientation of the compound within the receptor's binding site, offering insights into the potential mechanism of action.

Mechanism of Action

The compound 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to interact with estrogen receptor beta (ERβ) in human ovarian cancer cells []. While the exact mechanism of action remains to be fully elucidated, studies suggest that this interaction might trigger a cascade of downstream effects, including modulation of gene expression. Notably, the ERβ/compound complex appears to regulate genes such as CCND1, MYC, CDKN2A, and ESR2, which are known to play roles in cell cycle control and proliferation []. This suggests that the compound's antiproliferative effects might stem from its ability to influence the expression of these critical genes through its interaction with ERβ.

Applications

The primary scientific research application of 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, based on the available literature, is in the field of cancer research, specifically targeting ovarian cancer. The compound's ability to interact with ERβ and potentially inhibit the growth of human ovarian cancer cells makes it a candidate for further investigation as a potential therapeutic agent [].

5-(Indol-3-yl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione (1)

  • Compound Description: This compound is a derivative of barbituric acid, featuring an indol-3-yl substituent at the 5-position. Its structure was confirmed by X-ray diffraction analysis [].
  • Relevance: Both this compound and the target compound, 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, share the core structure of pyrimidine-2,4,6(1H,3H,5H)-trione (barbituric acid) with an indole substituent at the 5-position. They differ in the substituents on the indole nitrogen and the presence of a methylene bridge in the target compound. [] (https://www.semanticscholar.org/paper/33880c5b3fa7f96cf7b55fe5783e2a2d09a78211)
  • Compound Description: This compound exhibits cytostatic and cytotoxic effects on hormone-dependent cancer cell lines. It has been shown to interact with estrogen receptor beta (ERβ) and inhibit the growth of human ovarian cancer cells. Mechanistic studies suggest it might exert antiproliferative effects through the regulation of genes such as CCND1, MYC, CDKN2A, and ESR2 [].
  • Relevance: This compound bears significant structural similarity to the target compound, 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Both feature a 1-(4-chlorobenzyl)-1H-indol-3-yl moiety connected through a methylene bridge to a heterocyclic ring system. The key difference lies in the heterocyclic core – indol-2-one in Compound 3 and pyrimidine-2,4,6(1H,3H,5H)-trione (barbituric acid) in the target compound. [] (https://www.semanticscholar.org/paper/531babd299eefe9ad1154dc590fd360a0ff94c19)

5-((1-([1,1′-biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

  • Compound Description: This compound was identified as a potential inhibitor of SARS-CoV-2 3CL protease (3CLpro) through computational docking studies and further confirmed by enzyme activity assays. It exhibited an IC50 of 19 ± 3 μM against 3CLpro, making it a promising candidate for further lead optimization. [] (https://www.semanticscholar.org/paper/f6928e47af2579a4596f9e25f3fdf6695bc1773a)

Methohexital (α-(±)-1-Methyl-5-(1-methyl-2-pentyn-1-yl)-5-(2-propen-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione)

  • Compound Description: Methohexital is a short-acting barbiturate anesthetic with a structure similar to thiopental [, ]. It is known for its rapid onset and short duration of action, as well as its low cardiac toxicity [, ]. Methohexital is commonly used as an induction agent for anesthesia and is administered intravenously, intramuscularly, or rectally [, ].

Properties

Product Name

(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

IUPAC Name

(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C21H16ClN3O3

Molecular Weight

393.8 g/mol

InChI

InChI=1S/C21H16ClN3O3/c1-24-20(27)17(19(26)23-21(24)28)10-14-12-25(18-5-3-2-4-16(14)18)11-13-6-8-15(22)9-7-13/h2-10,12H,11H2,1H3,(H,23,26,28)/b17-10-

InChI Key

XCCRDJFYBUQOPI-YVLHZVERSA-N

SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)C(=O)NC1=O

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)C(=O)NC1=O

Isomeric SMILES

CN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)/C(=O)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.